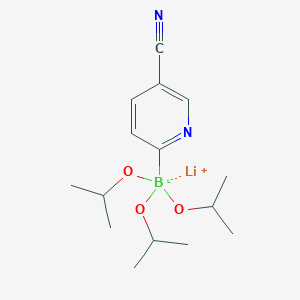

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

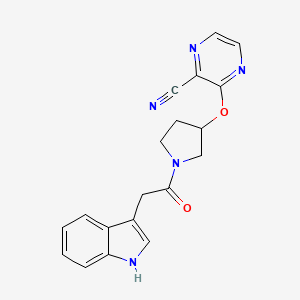

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is a chemical compound with the CAS Number: 1048030-52-9 . It has a molecular weight of 298.12 and its molecular formula is C15H24BLiN2O3 . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H24BN2O3.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-8-7-14(9-17)10-18-15;/h7-8,10-13H,1-6H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.11 . It is recommended to be stored in an inert atmosphere, under -20°C . The boiling point of the compound is not specified .Wissenschaftliche Forschungsanwendungen

Chemoselectivity in Reactions with Nitriles

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate's chemoselectivity in reactions with aromatic nitriles, including benzimidazolate coordination polymer formation, demonstrates its utility in synthesizing complex zirconium complexes. These complexes have been explored for their polymerization capabilities with propylene, showcasing the chemical's versatility in material science and catalysis (Aharonovich et al., 2010).

Synthesis of Pyrazolyl Phenols

The compound's role in synthesizing 2-(1-phenyl-5-phenyl or 5-substituted phenyl-1H-pyrazol-3-yl)phenols from trilithiated 2′-hydroxyacetophenone phenylhydrazone and aromatic esters highlights its application in organic synthesis. This methodology contributes to the development of novel organic compounds with potential pharmacological activities (Rampey et al., 1999).

Lithiation of Triazolopyridines

In the synthesis of 7-substituted triazolo[1,5a]pyridines, this compound demonstrates its utility in directed lithiation processes. This application is crucial for creating specific substitutions on the pyridine ring, enabling the development of novel compounds with enhanced chemical and biological properties (Jones & Sliskovic, 1982).

N-Heterocyclic Carbenes Fusion

The fusion of N-heterocyclic carbenes with carborane anions, facilitated by the deprotonation of an anionic imidazolium salt with lithium diisopropylamide, underscores the compound's potential in developing new NHC ligands for catalysis. This innovative approach opens up possibilities for catalytic applications, showcasing the compound's contribution to advancing catalyst design (El-Hellani & Lavallo, 2014).

Coupling Reactions for Antifungal Synthesis

The efficient coupling reactions of lithium alkynyl(triisopropoxy)borates with aryl halides, including its application in the synthesis of the antifungal agent terbinafine, demonstrate the compound's significance in pharmaceutical synthesis. This application highlights the compound's role in streamlining the synthesis of therapeutically relevant molecules (Oh & Jung, 2000).

Safety and Hazards

The compound is labeled with the signal word "Warning" . The precautionary statements associated with it are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . These codes represent various safety measures to be taken while handling the compound. For example, P264 advises to wash hands thoroughly after handling .

Eigenschaften

IUPAC Name |

lithium;(5-cyanopyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN2O3.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-8-7-14(9-17)10-18-15;/h7-8,10-13H,1-6H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYRNEDPIZYLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C#N)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2777605.png)

![N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine](/img/structure/B2777606.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)